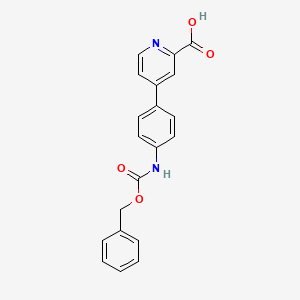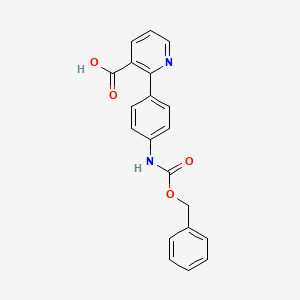
5-(4-Cbz-Aminopheny)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cbz-Aminopheny)picolinic acid is a chemical compound with the molecular formula C20H16N2O4 It features a picolinic acid core substituted with a 4-Cbz-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cbz-Aminopheny)picolinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Cbz-Aminopheny)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield picolinic acid derivatives, while reduction of the nitro group can produce aminophenyl derivatives.
科学的研究の応用
5-(4-Cbz-Aminopheny)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Cbz-Aminopheny)picolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
類似化合物との比較
Similar Compounds
Picolinic acid: A simpler analog with similar structural features but lacking the 4-Cbz-aminophenyl group.
2-Pyridinecarboxylic acid: Another related compound with a pyridine ring and carboxylic acid group.
Uniqueness
5-(4-Cbz-Aminopheny)picolinic acid is unique due to the presence of the 4-Cbz-aminophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and modify its reactivity compared to simpler analogs.
特性
IUPAC Name |
5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNDYPHQZORRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395490.png)
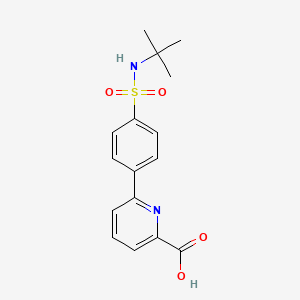
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395533.png)
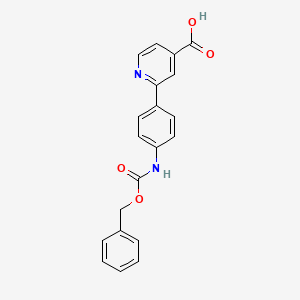
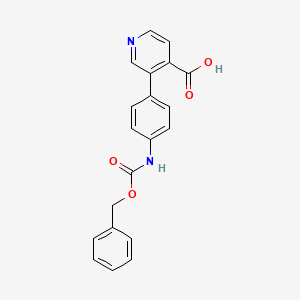
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395559.png)
